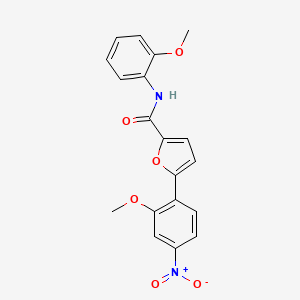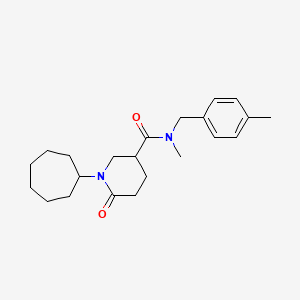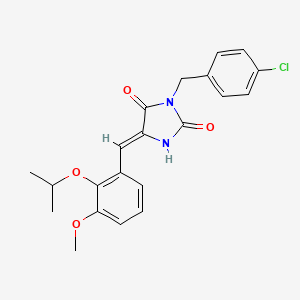
1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as compound 43 or C43 and is synthesized using a specific method.
作用機序
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the proper functioning of the dopaminergic system. By inhibiting the dopamine transporter, 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide increases the concentration of dopamine in the synaptic cleft, which leads to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide are mainly related to its inhibition of the dopamine transporter. This compound has been found to increase the concentration of dopamine in the brain, which leads to increased dopaminergic neurotransmission. This can have various effects on the body, including increased alertness, improved mood, and increased motivation.
実験室実験の利点と制限
One of the major advantages of using 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide in lab experiments is its potent and selective inhibition of the dopamine transporter. This makes it a valuable tool for studying the dopaminergic system and its role in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide. One of the major directions is the development of new and more potent inhibitors of the dopamine transporter. This can lead to the development of new drugs for the treatment of various neurological disorders. Another direction is the study of the effects of this compound on other neurotransmitter systems, which can provide valuable insights into the mechanisms of action of this compound. Additionally, the study of the potential toxicity of this compound and its effects on various organs can help in the development of safer drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide is a chemical compound that has significant potential applications in various scientific fields. Its potent and selective inhibition of the dopamine transporter makes it a valuable tool for studying the dopaminergic system and its role in various neurological disorders. However, its potential toxicity can limit its use in certain experiments. Further research in this field can lead to the development of new and more potent inhibitors of the dopamine transporter and the development of safer drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide involves the reaction between 3,5-dimethoxybenzylamine and 4-piperidone. This reaction takes place in the presence of a reducing agent such as sodium borohydride, which reduces the ketone group of 4-piperidone to form the amine group of 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide. The resulting compound is then purified using various techniques such as chromatography to obtain a pure product.
科学的研究の応用
1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of neuroscience. It has been found that 1-(3,5-dimethoxybenzyl)-4-piperidinecarboxamide acts as a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-7-11(8-14(9-13)20-2)10-17-5-3-12(4-6-17)15(16)18/h7-9,12H,3-6,10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYTVMXKJKNBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-isopropyl-4-methylpiperazine](/img/structure/B5224248.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)

![methyl 2-({[4-(4-morpholinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5224300.png)

![3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5224310.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-4-piperidinol](/img/structure/B5224318.png)

![2-(5-acetyl-3-thienyl)-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]acetamide trifluoroacetate](/img/structure/B5224333.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)